Dot1L-IN-1

Descripción general

Descripción

Dot1L-IN-1 is a compound that has garnered significant attention in the field of leukemia research. It specifically targets the histone lysine methyltransferase DOT1L . This enzyme plays a crucial role in methylating histone H3 lysine 79 during transcriptional elongation. Aberrant genomic translocation of DOT1L has been implicated in mixed lineage leukemia (MLL)-rearranged leukemias , which represent an aggressive subset of leukemias lacking effective targeted treatments .

Molecular Structure Analysis

The molecular structure of Dot1L-IN-1 is critical for understanding its interactions with biological targets. Dot1L-IN-1 likely possesses a scaffold that allows it to engage with the active site of DOT1L. Researchers have elucidated the atomic structures of Dot1L in complex with nucleosomes containing ubiquitylated histone H2B lysine 120 (H2BK120ub). These structures reveal key interactions between Dot1L, ubiquitin, and the nucleosome acidic patch, which contribute to nucleosome binding and methylation by Dot1L .

Aplicaciones Científicas De Investigación

Role in Cancer Progression and Therapy

Breast Cancer

DOT1L cooperates with the c-Myc-p300 complex in breast cancer, promoting epithelial-mesenchymal transition (EMT) and enhancing cancer stem cell-like properties, thus facilitating breast cancer progression and metastasis. High DOT1L expression is associated with poorer survival in breast cancer patients, highlighting its potential as a therapeutic target (Cho et al., 2015).

Ovarian Cancer

In ovarian cancer, DOT1L expression and H3K79 methylation are significantly increased in malignant tumors. DOT1L overexpression correlates with advanced stage, histologic grade, and lymphatic metastasis. It regulates cell proliferation and could be a target for prognostic assessment and therapeutic intervention in ovarian cancer (Zhang et al., 2017).

Melanoma

Contrary to its role in leukemia, DOT1L plays a protective role in UV-induced melanoma by facilitating DNA repair. Loss of DOT1L leads to inefficient DNA damage repair, promoting melanoma development after UV radiation exposure (Zhu et al., 2018).

Gastric Cancer

DOT1L overexpression in gastric cancer is linked to the degree of differentiation, lymph node metastasis, and TNM staging. High DOT1L levels imply worse prognosis. It affects tumor cell proliferation by regulating cyclins and H3K79 methylation, suggesting a potential therapeutic role (Song et al., 2020).

Involvement in Other Diseases

Osteoarthritis

DOT1L acts as a master protector of cartilage health, inhibiting Wnt signaling to protect against osteoarthritis. It is crucial for cartilage homeostasis and its modulation could offer therapeutic approaches for osteoarthritis (Monteagudo et al., 2017).

Neointimal Hyperplasia

DOT1L plays a role in neointimal hyperplasia, a basic etiology of occlusive vascular diseases. Its inhibition reduces injury-induced hyperplasia, presenting a potential therapeutic target for restenotic vascular conditions (Huang et al., 2020).

Therapeutic Target and Drug Development

Inhibitor Development

Research has focused on identifying DOT1L inhibitors as therapeutic agents. Studies have identified novel DOT1L inhibitors, including nucleoside and non-nucleoside compounds, providing a foundation for further medicinal chemistry efforts to develop more potent compounds for therapeutic applications (Gibbons et al., 2020).

Mechanisms of Resistance

Understanding the mechanisms of treatment-emergent resistance to DOT1L inhibitors like pinometostat is crucial for improving therapeutic efficacy in diseases like MLL-rearranged leukemia (Campbell et al., 2017).

Proteome Profiling and Bioimaging

The use of small-molecule affinity-based probes derived from DOT1L inhibitors enables in situ proteome profiling and bioimaging applications. This helps to understand the biological roles of DOT1L in diseases and identify potential cellular off-targets for therapeutic interventions (Zhu et al., 2016).

Impact on Cell Development and Differentiation

Role in Cell Identity

DOT1L plays a significant role in cell development and differentiation. It is broadly required for differentiation, with its reduction or loss leading to more upregulated than downregulated genes. It participates in various epigenetic networks, which are cell type and developmental stage specific (Wille & Sridharan, 2022).

Chondrocyte and Trabecular Bone Regulation

DOT1L is vital in maintaining growth plates, extracellular matrix production, and trabecular bone. Its inhibition or deletion impacts chondrocyte function and bone health, suggesting its importance in bone and cartilage biology (Jo et al., 2019).

Propiedades

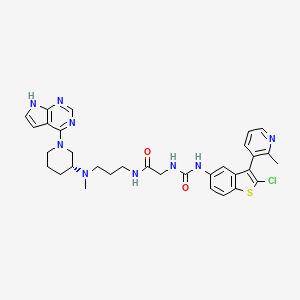

IUPAC Name |

2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36ClN9O2S/c1-20-23(7-3-11-34-20)28-25-16-21(8-9-26(25)45-29(28)33)40-32(44)37-17-27(43)35-12-5-14-41(2)22-6-4-15-42(18-22)31-24-10-13-36-30(24)38-19-39-31/h3,7-11,13,16,19,22H,4-6,12,14-15,17-18H2,1-2H3,(H,35,43)(H,36,38,39)(H2,37,40,44)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASXTBSHBDYHAT-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)C4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)[C@@H]4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClN9O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dot1L-IN-1 | |

CAS RN |

2088518-50-5 | |

| Record name | 2-({[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoyl}amino)-N-(3-{methyl[(3R)-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl]amino}propyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

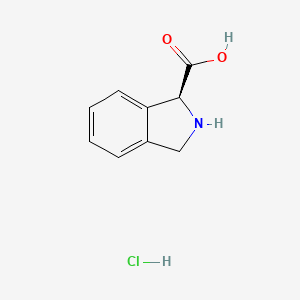

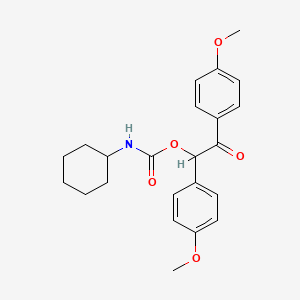

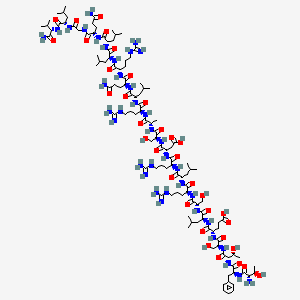

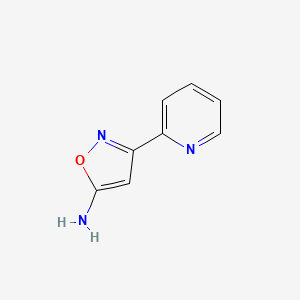

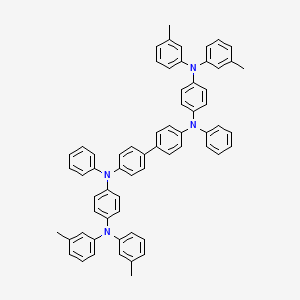

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl]pentanamide](/img/structure/B3028394.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]pentanamide](/img/structure/B3028395.png)